Acetylselenonium choline

Description

Properties

CAS No. |

143501-96-6 |

|---|---|

Molecular Formula |

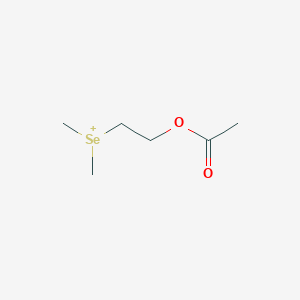

C6H13O2Se+ |

Molecular Weight |

196.14 g/mol |

IUPAC Name |

2-acetyloxyethyl(dimethyl)selanium |

InChI |

InChI=1S/C6H13O2Se/c1-6(7)8-4-5-9(2)3/h4-5H2,1-3H3/q+1 |

InChI Key |

XOZPIEBFHQIMFC-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC[Se+](C)C |

Canonical SMILES |

CC(=O)OCC[Se+](C)C |

Synonyms |

acetylselenonium choline ASeCh |

Origin of Product |

United States |

Mechanistic Investigations of Acetylselenonium Choline Within Cholinergic Pathways

Interaction with Cholinergic System Components

Acetylselenonium choline (B1196258) interacts with acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132). Research has shown that ASeCh acts as an alternative substrate for AChE, exhibiting Km and Vmax values that are similar to those of acetylcholine. researchgate.net Furthermore, both ASeCh and its precursor, SeCh, have been observed to inhibit the hydrolysis of acetylthiocholine (B1193921) by AChE, with IC50 values comparable to those of acetylcholine and choline, respectively. researchgate.net

ASeCh demonstrates agonist activity at both muscarinic and nicotinic cholinergic receptors. researchgate.net It binds to both M1 and M2 muscarinic receptor subtypes, although with a significantly lower affinity—approximately 2% to 3% of that observed for acetylcholine. nih.gov This interaction is evidenced by its ability to cause vasodepressor and smooth muscle contractile activities, which are enhanced by the AChE inhibitor physostigmine (B191203) and antagonized by atropine. researchgate.net ASeCh also shows nicotinic agonist activity, as observed in preparations of frog rectus abdominis tissue, an effect that is potentiated by physostigmine and blocked by d-tubocurarine. researchgate.net

Application in in Vitro and Ex Vivo Research Models

Cellular Uptake and Metabolism

In vitro studies using brain tissue slices have shown that the precursor, selenonium choline (B1196258) (SeCh), is taken up and subsequently acetylated to form acetylselenonium choline in a manner dependent on time and concentration. nih.gov The uptake of SeCh is mediated by a single, low-affinity transport system that, unlike the high-affinity choline transporter, is not blocked by hemicholinium-3. nih.gov However, the subsequent acetylation of SeCh is significantly blocked by hemicholinium-3. nih.gov In vivo studies in rats confirm that SeCh is acetylated to ASeCh in all examined tissues, including the brain, liver, heart, and kidneys. nih.gov

Neurotransmitter-like Activity

The potential for ASeCh to act as a false neurotransmitter has been investigated. Its precursor, SeCh, is taken up into neural tissue and acetylated to ASeCh. nih.gov When brain tissue slices were depolarized using potassium chloride (KCl), a significant release of the newly synthesized ASeCh into the surrounding medium was observed, suggesting a neural specificity for its uptake and release. nih.gov This depolarization-induced release is a key characteristic of neurotransmitters. The extent of SeCh acetylation in the rat brain in vivo was found to be similar to that of deuterated choline, further supporting the hypothesis that SeCh can act as a precursor to a false neurotransmitter. nih.gov

Comparative Studies

In functional assays, ASeCh consistently demonstrates lower potency compared to acetylcholine (B1216132). In studies with rats, ASeCh produced a dose-dependent decrease in mean arterial pressure similar to ACh but was only 1% to 2% as potent. nih.govresearchgate.net Likewise, it showed agonist activity on the isolated rat ileum that was approximately 2% as active as ACh. nih.govresearchgate.net Across various preparations, the relative potency of ASeCh has been reported to range from approximately 1% to 6% of acetylcholine's potency. researchgate.net

Table 2: Comparative Potency and Receptor Affinity of ASeCh vs. ACh

| Parameter | This compound (ASeCh) | Reference |

|---|---|---|

| Potency (Rat Blood Pressure) | ~1-2% of ACh | nih.govresearchgate.net |

| Activity (Rat Isolated Ileum) | ~2% of ACh | nih.govresearchgate.net |

| Binding Affinity (M1/M2 Receptors) | ~2-3% of ACh | nih.gov |

| General Potency Range | ~1-6% of ACh | researchgate.net |

The metabolic fate of selenonium choline (SeCh) serves as a crucial point of comparison for its analogs. In vivo, SeCh is subject to two primary metabolic pathways: acetylation and phosphorylation. nih.gov The acetylation pathway, catalyzed by choline acetyltransferase, produces this compound (ASeCh). nih.govacs.org This process occurs in both neural and non-neural tissues. nih.gov

Simultaneously, SeCh can be phosphorylated by choline kinase. nih.gov The kinetic parameters for this reaction differ from those for choline; the Km value for SeCh phosphorylation is higher, and the Vmax is lower, compared to the phosphorylation of choline. nih.gov This suggests that while SeCh is a substrate for choline kinase, the enzyme processes it less efficiently than its natural substrate. The resulting phosphorylated SeCh can then be incorporated into various lipids in brain tissue, mirroring the pathway of choline into phospholipids (B1166683) like phosphatidylcholine. nih.govfrontiersin.org

Therefore, the metabolic fate of SeCh is divergent, leading to the formation of the active neurotransmitter analog ASeCh on one hand, and incorporation into lipid structures on the other. This metabolic profile, where a precursor is converted into both a signaling molecule and a structural component, highlights the complex biological processing of selenonium choline analogs within the body.

Table of Compounds

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Acetylcholine | ACh |

| This compound | ASeCh |

| Acetylthiocholine (B1193921) | - |

| Atropine | - |

| 2-Chloroethanol | - |

| Choline | - |

| Choline chloride | - |

| d-tubocurarine | - |

| Hemicholinium-3 | - |

| Phosphatidylcholine | - |

| Physostigmine (B191203) | - |

| Potassium chloride | KCl |

| Selenonium choline | SeCh |

| Trimethylamine | - |

Comparative Pharmacological Profiling and Structure Activity Insights

Relative Potency and Efficacy Compared to Acetylcholine (B1216132)

Acetylselenonium choline (B1196258) (ASeCh) has been demonstrated to be a biologically active analog of acetylcholine, though with notably lower potency. nih.gov In vivo studies on rats have shown that ASeCh can produce a dose-dependent decrease in mean arterial pressure, an effect characteristic of cholinergic agonists like acetylcholine. However, its potency in this regard is only about 1% to 2% of that of acetylcholine. nih.govresource.org This reduced potency is also observed in in vitro preparations. For instance, on the isolated rat ileum, ASeCh exhibits agonist activity but is approximately 2% as active as acetylcholine. nih.gov

The lower potency of ASeCh is further explained by its reduced affinity for cholinergic receptors. Studies on receptor binding have indicated that acetylselenonium choline binds to both M1 and M2 muscarinic cholinergic receptors with only 2% to 3% of the affinity of acetylcholine. nih.gov This significant decrease in binding affinity directly correlates with its reduced efficacy in eliciting physiological responses.

Table 1: Comparative Potency and Receptor Affinity of this compound (ASeCh) vs. Acetylcholine (ACh)

| Parameter | This compound (ASeCh) | Acetylcholine (ACh) |

| Potency (in vivo, rat blood pressure) | 1-2% of ACh nih.govresource.org | 100% |

| Activity (in vitro, rat ileum) | ~2% of ACh nih.gov | 100% |

| Receptor Binding Affinity (M1 & M2) | 2-3% of ACh nih.gov | 100% |

Comparative Analysis with Selenonium Choline (SeCh) in Biological Systems

Selenonium choline (SeCh), the non-acetylated precursor to ASeCh, presents a different pharmacological profile. Unlike ASeCh, SeCh itself does not appear to have direct agonist activity at cholinergic receptors in the same manner as its acetylated form. Instead, its primary role in biological systems is that of a precursor that can be taken up by neural tissue and subsequently acetylated to form ASeCh. nih.gov

Research has shown that brain tissue slices can take up SeCh in a time- and concentration-dependent manner. nih.gov This uptake is characterized by a single low-affinity component and, interestingly, is not blocked by hemicholinium-3, a known inhibitor of high-affinity choline transport. nih.gov However, the subsequent acetylation of SeCh within the tissue is significantly blocked by hemicholinium-3. nih.gov This suggests that while the uptake mechanism for SeCh may differ from that of choline, its conversion to a "false neurotransmitter" is dependent on the same enzymatic machinery.

Furthermore, upon depolarization with potassium chloride, there is a significant release of the newly synthesized ASeCh from the tissue. nih.gov The in vivo acetylation of SeCh in the rat brain after intraventricular administration is comparable to the acetylation of deuterated choline. nih.gov These findings collectively suggest that SeCh can act as a precursor for a false neurotransmitter, ASeCh, which is then released in a manner analogous to the release of acetylcholine.

Preliminary Structure-Activity Relationships (SAR) Based on Analog Comparisons

The comparison of this compound, selenonium choline, and acetylcholine provides initial insights into the structure-activity relationships of this class of compounds.

The Quaternary Group: The replacement of the quaternary nitrogen in acetylcholine with a selenonium group in this compound results in a significant decrease in potency. nih.gov This suggests that the nature of the cationic head is a critical determinant for effective interaction with cholinergic receptors. The difference in size, electronegativity, and bond angles between nitrogen and selenium likely alters the conformation and electrostatic interactions of the molecule with the receptor's binding site.

The Acetoxy Group: The necessity of the acetyl group for agonist activity is clearly demonstrated by comparing ASeCh with SeCh. SeCh, lacking the acetyl moiety, does not exhibit the same direct cholinergic agonist effects as ASeCh. nih.gov Its biological significance lies in its role as a precursor that is enzymatically converted to the active form. This underscores the importance of the ester group for receptor activation, a well-established principle in the SAR of acetylcholine and its analogs.

General Trends in Choline Analogs: While specific SAR studies on a broad series of this compound analogs are not widely available, general principles from other choline analogs can provide context. For instance, modifications to the ethyl bridge or the cationic head in other classes of acetylcholine analogs have been shown to drastically alter potency and selectivity for different cholinergic receptor subtypes. For any choline analog to be a substrate for choline acetyltransferase and for the resulting ester to be an agonist, specific structural features must be maintained. The ability of SeCh to be acetylated suggests it fits, at least to some extent, within the structural requirements of this enzyme. nih.gov

Theoretical and Computational Approaches to Acetylselenonium Choline

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a receptor. In the context of acetylselenonium choline (B1196258), these methods are crucial for understanding its potential interactions with cholinergic receptors, such as nicotinic and muscarinic acetylcholine (B1216132) receptors.

While direct computational studies specifically targeting acetylselenonium choline are not extensively documented in publicly available literature, the principles of these techniques can be applied to hypothesize its receptor binding characteristics. Docking studies would involve generating a 3D model of this compound and positioning it within the binding site of a cholinergic receptor crystal structure. Scoring functions would then be used to estimate the binding affinity, considering factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The positive charge on the selenonium group, analogous to the quaternary ammonium (B1175870) group in acetylcholine, is expected to play a significant role in electrostatic steering towards the negatively charged residues in the receptor's binding pocket. nih.gov

MD simulations could further refine these static docking poses by introducing temperature, pressure, and solvent effects, allowing the system to evolve over time. This would provide a more dynamic picture of the binding process, revealing the stability of the ligand-receptor complex and any conformational changes that may occur upon binding. For instance, MD simulations have been instrumental in understanding the flexibility of the active site gorge in acetylcholinesterase, a key enzyme in cholinergic neurotransmission. nih.gov

Research on acetylcholine and its analogs has shown that specific amino acid residues within the receptor binding site are critical for ligand recognition. vub.be For example, cation-π interactions between the positively charged head of the ligand and aromatic residues in the receptor are known to be a key determinant of binding affinity. nih.gov It is plausible that similar interactions would govern the binding of this compound. A comparative docking study of this compound and acetylcholine against various cholinergic receptor subtypes could elucidate potential differences in binding modes and selectivities.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations offer a fundamental approach to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. rsdjournal.org These methods can provide detailed information about the electronic structure, molecular geometry, and chemical reactivity of this compound.

Methods like Density Functional Theory (DFT) can be employed to calculate various molecular descriptors. rsc.org Key parameters that could be determined for this compound include:

Molecular Orbital Energies (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap provides an indication of the molecule's chemical stability.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). This would be particularly insightful for understanding the interaction of the positively charged selenonium head and the ester group with biological targets.

Partial Atomic Charges: These calculations quantify the charge distribution among the atoms within the molecule, offering a more detailed picture than the ESP map. This information is vital for parameterizing molecular mechanics force fields used in molecular dynamics simulations.

Computational Modeling of Enzyme Substrate Specificity for this compound

Computational modeling can be used to investigate whether this compound can act as a substrate for enzymes that typically process acetylcholine, most notably acetylcholinesterase (AChE). biotech-asia.org AChE is responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft, terminating the nerve impulse. nih.gov

The central question is whether the substitution of the nitrogen atom in acetylcholine with a selenium atom in this compound affects its recognition and processing by AChE. Computational approaches to address this include:

Enzyme-Substrate Docking: Similar to receptor docking, this would involve docking this compound into the active site of AChE. The active site of AChE is located at the bottom of a deep and narrow gorge lined with aromatic residues. nih.gov The docking simulation would predict the binding pose of this compound and its proximity to the catalytic triad (B1167595) (Ser200, His440, Glu327 in Torpedo californica AChE), which is essential for the hydrolysis reaction. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model the enzymatic reaction itself, a hybrid QM/MM approach would be necessary. In this method, the region of the active site directly involved in the chemical reaction (the substrate and the catalytic residues) is treated with a high level of quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This would allow for the simulation of the bond-breaking and bond-forming steps of the hydrolysis reaction, providing insights into the reaction mechanism and the corresponding energy barriers.

Conceptual Implications and Future Research Trajectories

Acetylselenonium Choline (B1196258) as a Model for False Neurotransmitter Precursors

The compound acetylselenonium choline, and more specifically its precursor selenonium choline, serves as a significant model for investigating the concept of "false neurotransmitters." A false neurotransmitter is a substance that structurally mimics an endogenous neurotransmitter, is taken up by neurons, stored in synaptic vesicles, and released upon stimulation, but fails to elicit the same postsynaptic response as the true neurotransmitter. wikipedia.org

Research has demonstrated that selenonium choline, the unacetylated form, can be taken up by brain tissue and acetylated in a time- and concentration-dependent manner to form this compound. nih.gov This process mirrors the synthesis of acetylcholine (B1216132) from choline. Following its synthesis, this compound is stored and can be released from the nerve terminal upon depolarization with potassium chloride. nih.gov However, despite these parallels with acetylcholine, this compound exhibits significantly lower potency. It binds to both M1 and M2 cholinergic receptors with only 2% to 3% of the affinity of acetylcholine and is about 1% to 2% as potent in producing physiological effects like a decrease in mean arterial pressure. nih.gov

This collection of characteristics—uptake, acetylation, storage, release, and weak receptor interaction—firmly establishes selenonium choline as a precursor to a false neurotransmitter, this compound. nih.gov The study of such compounds provides a valuable tool for understanding the specificity and tolerance of the cholinergic system, offering insights into the structural requirements for efficient neurotransmission and the consequences of introducing imperfect mimics into the system. The concept extends beyond the cholinergic system, with other compounds like tyramine (B21549) acting as precursors to the false neurotransmitter octopamine (B1677172) in adrenergic systems. wikipedia.org

Elucidating the Role of Selenium in Bioactive Compounds Through Selenonium Analogs

The study of selenonium analogs like this compound offers a unique window into the broader biological significance of selenium. Selenium is an essential trace element, and its biological activity is primarily realized through its incorporation into a class of proteins known as selenoproteins, where it exists as the amino acid selenocysteine. ejmoams.comrrpharmacology.ru These selenoproteins are critical for a range of physiological processes, including antioxidant defense (e.g., glutathione (B108866) peroxidases), thyroid hormone metabolism, and immune function. rrpharmacology.runih.govnih.gov

By systematically replacing other atoms, such as sulfur or nitrogen, with selenium in bioactive molecules, researchers can probe the specific contributions of the selenium atom to the molecule's function. In this compound, the replacement of the quaternary nitrogen of choline with selenium creates a molecule that can still interact with the cholinergic machinery, albeit less efficiently. nih.gov This allows for a direct comparison of how a selenonium group functions versus an ammonium (B1175870) group in the context of neuronal signaling.

This strategy of atomic substitution is not limited to the cholinergic system. The incorporation of selenium into various organic frameworks has led to the development of compounds with a wide array of potential therapeutic properties, including antioxidant, anti-inflammatory, antiviral, and antitumor activities. ontosight.airesearchgate.netmdpi.comtandfonline.com Studying these synthetic organoselenium compounds helps to understand the fundamental chemical and biological properties that the selenium atom imparts, such as its redox potential and its ability to form unique intermolecular bonds. researchgate.netsemanticscholar.org This knowledge is crucial for designing novel selenium-based therapeutic agents and for understanding the mechanisms behind both the essentiality and the toxicity of selenium. ontosight.aisciforum.net

Unexplored Biological System Interactions Beyond Cholinergic Signaling

While the primary research focus for this compound has been its role as a cholinergic agent, its unique structure suggests potential interactions with other biological systems that remain largely unexplored. The presence of selenium, a redox-active element, opens the possibility of involvement in cellular antioxidant and redox signaling pathways. ontosight.aiontosight.ai Organoselenium compounds are well-known for their ability to mimic the activity of glutathione peroxidase, a key antioxidant enzyme. ejmoams.comresearchgate.net It is plausible that this compound or its metabolites could participate in redox cycling, influencing the cellular redox state and protecting against oxidative damage, a mechanism implicated in many diseases. ejmoams.comontosight.ai

Furthermore, the non-neuronal cholinergic system is a burgeoning field of study, revealing that acetylcholine and its signaling machinery exist and function in a vast array of non-nerve cells, including epithelial, endothelial, and immune cells. nih.govnih.gov In these tissues, acetylcholine modulates fundamental cellular processes like proliferation, differentiation, migration, and barrier function. nih.gov Given that this compound acts as a cholinergic agonist, it could potentially influence these non-neuronal systems. Its effects, whether similar to or divergent from acetylcholine, could reveal new aspects of non-neuronal cholinergic regulation and present opportunities for therapeutic intervention in diseases with an inflammatory or proliferative component. The widespread presence of selenoproteins in various tissues, including the central nervous system, reproductive organs, and muscle, underscores the global importance of selenium and hints at the potential for broad-spectrum biological activity of selenonium compounds. researchgate.netnih.gov

Development of Novel Research Probes Utilizing Selenonium Choline Frameworks

The unique biochemical journey of selenonium choline—from uptake and enzymatic modification to vesicular packaging and release—makes its framework an attractive platform for the development of novel research probes. Chemical probes are "mutated" chemicals designed to study proteins or cellular processes in their native environment. mskcc.org By modifying the selenonium choline structure, it is possible to create tools for investigating the cholinergic system with high precision.

One promising avenue is the creation of fluorescently labeled analogs. By attaching a fluorescent reporter molecule to the selenonium choline backbone, researchers could visualize the dynamics of cholinergic precursor uptake, transport, and localization in real-time using advanced microscopy techniques. mskcc.org This would provide unprecedented spatial and temporal resolution of these fundamental neurochemical events. Such probes could be invaluable for studying the pathological changes that occur in neurodegenerative diseases like Alzheimer's, where cholinergic deficits are a key feature. monash.edu

Another potential application is in the development of positron emission tomography (PET) imaging agents. By incorporating a positron-emitting isotope, such as Carbon-11 or Fluorine-18, into the this compound structure, it would be possible to non-invasively map and quantify cholinergic nerve terminal density and activity in the living brain. This could lead to powerful new diagnostic tools for neurological and psychiatric disorders. Furthermore, attaching the selenonium choline framework to a solid support could enable affinity chromatography experiments to isolate and identify novel proteins that interact with choline or its analogs, potentially uncovering new components of the cholinergic signaling pathway. mskcc.org

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Acetylselenonium choline in a laboratory setting?

- Answer : Synthesis should follow rigorous protocols for selenonium compound preparation. Critical steps include:

- Precursor purification : Use column chromatography to isolate intermediates, ensuring minimal selenium oxide contamination.

- Acetylation conditions : Optimize reaction temperature (typically 40-60°C) and stoichiometric ratios (e.g., choline chloride to acetylating agent) to avoid over-acetylation.

- Characterization : Employ -NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For purity, use HPLC with UV detection at 210 nm .

- Data Table : Typical characterization parameters:

| Parameter | Value Range |

|---|---|

| Yield | 65-78% |

| Purity (HPLC) | ≥98% |

| -NMR δ (ppm) | 3.2 (s, 9H, N(CH)), 2.1 (s, 3H, COCH) |

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Answer : Use a combination of:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : For high sensitivity and specificity, especially in plasma or tissue homogenates. Include isotopically labeled internal standards (e.g., -choline) to correct for matrix effects .

- Ion-Pair Chromatography : Effective for separating charged species like this compound from endogenous choline derivatives. Optimize mobile phase pH (4.5-5.5) to enhance retention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

- Answer : Discrepancies often arise from:

- Methodological variability : Compare extraction protocols (e.g., protein precipitation vs. solid-phase extraction) across studies. Standardize sample preparation to minimize matrix interference .

- Genetic factors : Assess participant PEMT gene variants (e.g., rs12325817), which influence choline metabolism and may confound pharmacokinetic outcomes. Incorporate genotyping in study designs .

- Data Table : Confounding factors in pharmacokinetic studies:

| Factor | Impact | Mitigation Strategy |

|---|---|---|

| PEMT polymorphism | Alters hepatic choline retention | Stratify cohorts by genotype |

| Dietary choline intake | Affects baseline levels | Use controlled diets pre-trial |

Q. What experimental design strategies optimize this compound’s bioavailability in neurological studies?

- Answer :

- Blood-Brain Barrier (BBB) Transport : Co-administer with sodium-dependent high-affinity choline transporter (CHT1) enhancers (e.g., hemicholinium-3 analogs) to improve CNS uptake .

- Dose Escalation : Use factorial design to test combinatorial effects of dose (10-50 mg/kg) and administration route (intravenous vs. intraperitoneal). Monitor plasma half-life via serial sampling .

Q. How should researchers address ethical and methodological challenges in animal studies involving this compound?

- Answer :

- Ethical Approval : Submit protocols to Institutional Animal Care and Use Committees (IACUC), emphasizing justification for selenium-based compounds due to potential toxicity thresholds .

- Sample Size Calculation : Use power analysis (α=0.05, β=0.2) to determine minimum group sizes, reducing Type II errors in efficacy studies .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Answer :

- Non-linear Regression : Fit data to Hill or Log-Logistic models to estimate EC values.

- ANOVA with Tukey’s Post Hoc : Compare toxicity across dose groups. Report confidence intervals (95%) for effect sizes .

Q. How can data reproducibility be improved in studies investigating this compound’s antioxidant mechanisms?

- Answer :

- Standardize Redox Assays : Use fluorometric probes (e.g., HDCFDA) with kinetic readings to quantify ROS scavenging. Include positive controls (e.g., ascorbic acid) in all runs .

- Open Data Practices : Share raw datasets (e.g., via Figshare) and detailed SOPs in supplementary materials to enable replication .

Q. What interdisciplinary approaches enhance understanding of this compound’s role in lipid metabolism?

- Answer : Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.